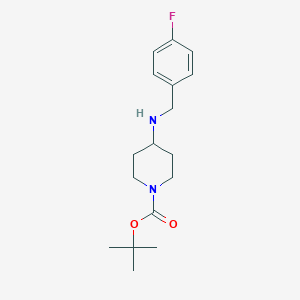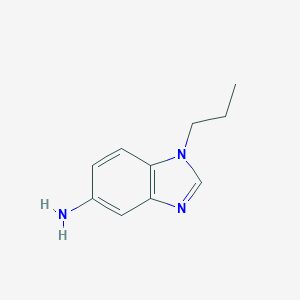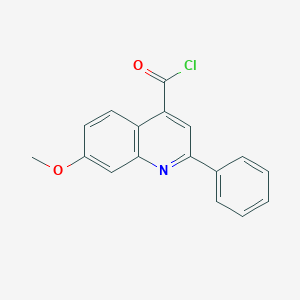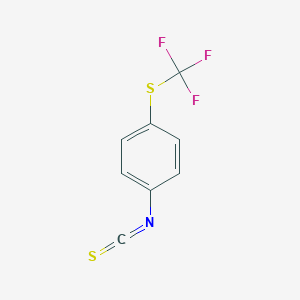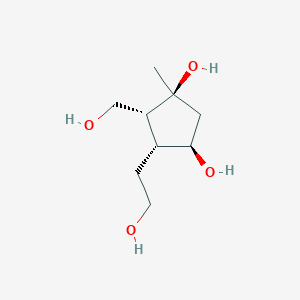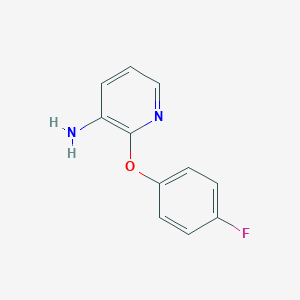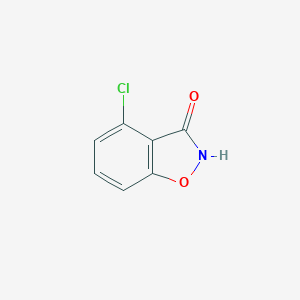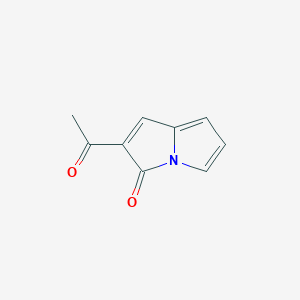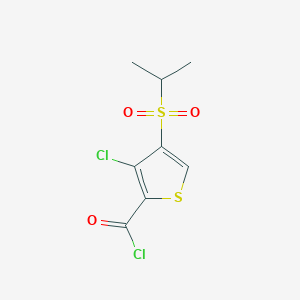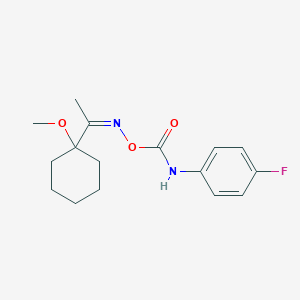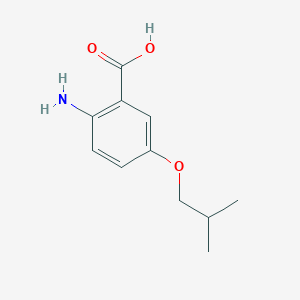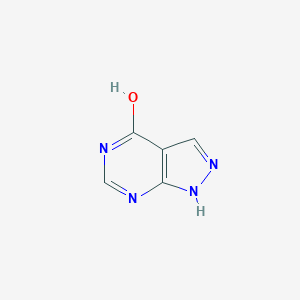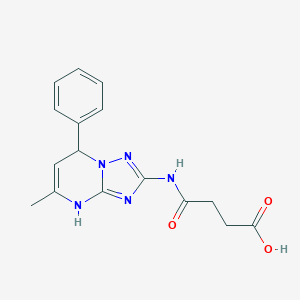
Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research.
作用機序
The mechanism of action of Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- involves the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells and pathogens. It has been found to target the DNA synthesis and repair pathways, leading to the induction of apoptosis and cell death.
生化学的および生理学的効果
Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- has been shown to exhibit several biochemical and physiological effects, including anti-cancer, antibacterial, and antifungal activities. It has also been found to possess antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases.
実験室実験の利点と制限
One of the major advantages of Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- is its potent activity against cancer cells and pathogens, making it a promising candidate for drug discovery and development. However, its solubility and stability in aqueous solutions may limit its use in certain lab experiments.
将来の方向性
There are several future directions for the research and development of Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo-. One of the key areas of focus is the optimization of its pharmacokinetic properties, such as solubility, stability, and bioavailability, to enhance its efficacy and reduce its toxicity. Additionally, further studies are required to elucidate its mechanism of action and identify potential targets for drug discovery. Finally, the potential applications of Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- in other fields, such as agriculture and environmental science, should also be explored.
In conclusion, Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully explore its potential and develop effective treatments for various diseases.
合成法
The synthesis of Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- involves several steps, including the reaction of 5-methyl-7-phenyl-1,2,4-triazolo[1,5-a]pyrimidine-2-amine with ethyl 4-chlorobutanoate in the presence of a base. The resulting intermediate is then subjected to further reactions, including hydrolysis, cyclization, and oxidation, to yield the final product.
科学的研究の応用
Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, it has also shown promising results in the treatment of bacterial and fungal infections.
特性
CAS番号 |
171667-99-5 |
|---|---|
製品名 |
Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- |
分子式 |
C16H17N5O3 |
分子量 |
327.34 g/mol |
IUPAC名 |
4-[(5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H17N5O3/c1-10-9-12(11-5-3-2-4-6-11)21-16(17-10)19-15(20-21)18-13(22)7-8-14(23)24/h2-6,9,12H,7-8H2,1H3,(H,23,24)(H2,17,18,19,20,22) |
InChIキー |
DDRZOYPCABIDOL-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(N2C(=N1)N=C(N2)NC(=O)CCC(=O)O)C3=CC=CC=C3 |
SMILES |
CC1=CC(N2C(=NC(=N2)NC(=O)CCC(=O)O)N1)C3=CC=CC=C3 |
正規SMILES |
CC1=CC(N2C(=NC(=N2)NC(=O)CCC(=O)O)N1)C3=CC=CC=C3 |
溶解性 |
46.2 [ug/mL] |
同義語 |
3-[(4-methyl-2-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8- yl)carbamoyl]propanoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



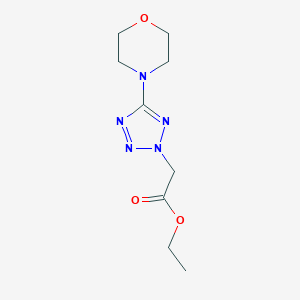
![2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde](/img/structure/B68946.png)
